molecular formula C19H16N4OS B2592672 2-(1H-indol-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034425-37-9

2-(1H-indol-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

Cat. No. B2592672
CAS RN: 2034425-37-9
M. Wt: 348.42
InChI Key: YUAHBKKCTKWVON-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide, also known as THIIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. THIIC is a heterocyclic compound that contains both an indole and a pyrazine ring, making it an attractive target for drug design and synthesis.

Scientific Research Applications

Synthesis and Biological Evaluation of Derivatives

  • Research on pyrazole-acetamide derivatives highlights the synthesis of novel coordination complexes with significant antioxidant activity. These complexes are characterized by their supramolecular architecture, established through various hydrogen bonding interactions (Chkirate et al., 2019).

  • Another study reports on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives synthesized for anti-inflammatory activity, showcasing the potential of such compounds in pharmacological applications (Sunder & Maleraju, 2013).

Antimicrobial and Antioxidant Activities

  • The design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives focus on the creation of novel compounds, hinting at the expansive potential for creating targeted therapeutic agents (Yang Jing, 2010).

  • A study on the synthesis and antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives emphasizes the significant antioxidant activity of these compounds, suggesting their utility in combating oxidative stress-related pathologies (Gopi & Dhanaraju, 2020).

Structural Characterization and Synthetic Approaches

  • Investigations into the crystal structure and characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide offer insights into the molecular architecture of related compounds, providing a basis for further structural analysis and synthetic strategy development (Nayak et al., 2014).

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c24-18(9-14-10-22-16-4-2-1-3-15(14)16)23-11-17-19(21-7-6-20-17)13-5-8-25-12-13/h1-8,10,12,22H,9,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAHBKKCTKWVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=NC=CN=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

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